![molecular formula C19H20FN3O2S B12451855 2-fluoro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12451855.png)
2-fluoro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide
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Overview
Description
2-fluoro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide is an organic compound with the molecular formula C19H20FN3O2S. It is a member of the phenylmorpholine class of compounds, which are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond.
Preparation Methods
The synthesis of 2-fluoro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the morpholine derivative: This involves the reaction of morpholine with a suitable benzyl halide to form the morpholin-4-ylmethyl derivative.
Introduction of the fluoro group: The fluoro group is introduced via nucleophilic substitution reactions using appropriate fluorinating agents.
Formation of the carbamothioyl linkage: This step involves the reaction of the morpholin-4-ylmethyl derivative with a suitable isothiocyanate to form the carbamothioyl linkage.
Coupling with benzamide: The final step involves coupling the intermediate with benzamide under suitable reaction conditions to form the target compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-fluoro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-fluoro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may exert its effects through binding to the active site of an enzyme or receptor, thereby inhibiting or activating its function. The specific pathways involved depend on the biological context and the molecular targets being studied .
Comparison with Similar Compounds
2-fluoro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide can be compared with other similar compounds, such as:
4-fluoro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide: This compound differs by the position of the fluoro group on the benzene ring.
2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide: This compound has a chloro group instead of a fluoro group.
2-fluoro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide: This compound has a carbonyl group instead of a methyl group on the morpholine ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H20FN3O2S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-fluoro-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C19H20FN3O2S/c20-17-4-2-1-3-16(17)18(24)22-19(26)21-15-7-5-14(6-8-15)13-23-9-11-25-12-10-23/h1-8H,9-13H2,(H2,21,22,24,26) |
InChI Key |
ILYJQFUABOSLHP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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